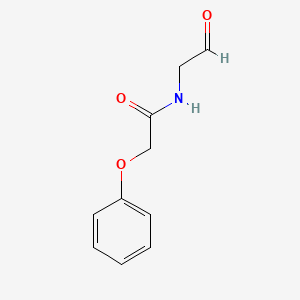

Acetamide,N-(2-oxoethyl)-2-phenoxy-

Description

Contextualization within the broader class of acetamide-containing scaffolds in contemporary chemical biology and medicinal chemistry

The acetamide (B32628) scaffold, characterized by the CH₃CONH₂ formula, is a fundamental building block in organic chemistry. patsnap.comnih.gov Its derivatives, where one or more hydrogen atoms on the nitrogen are replaced by other functional groups, have demonstrated a vast spectrum of biological activities. nih.gov These compounds are integral to drug discovery and development, with research highlighting their potential as anti-inflammatory, antioxidant, anti-cancer, anti-convulsant, and antimicrobial agents. nih.gov The ability of the acetamide moiety to form hydrogen bonds is a key factor in its interaction with biological targets, such as enzymes and proteins, thereby influencing their activity. patsnap.com The adaptability of the acetamide scaffold allows for its incorporation into a diverse array of molecular architectures, leading to the development of compounds with tailored pharmacokinetic and pharmacodynamic profiles. archivepp.com

Table 1: Reported Biological Activities of N-Substituted Acetamide Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anti-inflammatory | Inflammation, Pain | nih.govarchivepp.com |

| Anticancer | Oncology | nih.gov |

| Anticonvulsant | Neurology | nih.gov |

| Antimicrobial | Infectious Diseases | nih.gov |

| P2Y14R Antagonists | Gouty Arthritis | acs.orgnih.gov |

| Analgesic | Pain Management | nih.gov |

The chemical significance of the phenoxy moiety as a structural motif in bioactive compounds

The phenoxy group, consisting of a phenyl ring bonded to an oxygen atom, is a recurring structural motif in a multitude of clinically approved drugs and bioactive compounds. nih.govnih.govmdpi.com Its presence in a molecule can significantly influence its biological activity through various mechanisms. The phenoxy moiety can participate in π–π stacking interactions with aromatic amino acid residues in protein targets, enhancing binding affinity. nih.gov The ether oxygen can act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. mdpi.com Furthermore, the substitution pattern on the phenyl ring provides a means to fine-tune the electronic and lipophilic properties of the molecule, thereby optimizing its selectivity and reducing potential toxicity. nih.gov The diverse applications of phenoxy-containing compounds span from neurology and oncology to infectious diseases, underscoring their importance in medicinal chemistry. nih.govmdpi.com

Table 2: Examples of Bioactive Compounds Containing the Phenoxy Moiety

| Compound Class | Therapeutic Application | Reference |

|---|---|---|

| Phenoxyacetic acid derivatives | Herbicides, Antimicrobials | nih.gov |

| Quinazolin-4(3H)-one derivatives | Anticancer (PARP1/BRD4 inhibitors) | nih.gov |

| Chlorophenoxyalkylamine derivatives | Cholinesterase inhibitors (Alzheimer's) | nih.gov |

| N-phenylacetamide sulphonamides | Analgesics | nih.gov |

Rationale for focused academic investigation into the specific compound Acetamide, N-(2-oxoethyl)-2-phenoxy-

The focused investigation of Acetamide, N-(2-oxoethyl)-2-phenoxy- is warranted by the promising combination of its three core structural components. The N-substituted acetamide core provides a proven scaffold for biological activity, the phenoxy group is a well-established contributor to potent and selective receptor binding, and the oxoethyl linker offers a site for potential covalent interaction or further derivatization. This unique amalgamation suggests that the compound could exhibit novel biological properties. For instance, the phenoxyacetamide portion could act as a directing group, guiding the molecule to a specific biological target, where the reactive oxoethyl moiety could then form a stable covalent bond, potentially leading to prolonged or irreversible inhibition of an enzyme or receptor.

Overview of current research gaps and potential avenues for scholarly inquiry concerning Acetamide, N-(2-oxoethyl)-2-phenoxy- and its analogues

A significant research gap exists in the scientific literature regarding the synthesis, characterization, and biological evaluation of Acetamide, N-(2-oxoethyl)-2-phenoxy-. While extensive research has been conducted on phenoxyacetamide derivatives and other N-substituted acetamides, this specific compound with the N-(2-oxoethyl) substituent remains largely unexplored. nih.govresearchgate.net

Potential avenues for scholarly inquiry include:

Synthesis and Characterization: The development of an efficient and scalable synthetic route to Acetamide, N-(2-oxoethyl)-2-phenoxy- and its analogues is a primary research objective. This would be followed by comprehensive spectroscopic and crystallographic characterization to confirm its structure.

Biological Screening: A broad-based biological screening of the compound against a panel of disease-relevant targets, such as kinases, proteases, and G-protein coupled receptors, could uncover novel activities. Given the prevalence of phenoxyacetamide scaffolds in anti-inflammatory and anticancer research, these areas would be of particular interest. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues, with modifications to the phenoxy ring and the linker, would be crucial for establishing structure-activity relationships. This would provide valuable insights into the key structural features required for any observed biological activity.

Mechanism of Action Studies: Should a significant biological activity be identified, further studies to elucidate the molecular mechanism of action would be necessary. This could involve investigating its interaction with specific cellular pathways and identifying its direct molecular targets.

The exploration of Acetamide, N-(2-oxoethyl)-2-phenoxy- holds the potential to yield a novel chemical probe or a lead compound for drug discovery, thereby addressing the continuous need for new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

N-(2-oxoethyl)-2-phenoxyacetamide |

InChI |

InChI=1S/C10H11NO3/c12-7-6-11-10(13)8-14-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13) |

InChI Key |

MRQKYIRGRIOHRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic analysis of Acetamide (B32628), N-(2-oxoethyl)-2-phenoxy- and related structures

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For Acetamide, N-(2-oxoethyl)-2-phenoxy-, the analysis begins by disconnecting the most accessible bonds.

The primary disconnection is at the amide C-N bond, a common and reliable bond-forming reaction. This disconnection yields two key synthons: phenoxyacetic acid and 2-aminoacetaldehyde (B1595654). This approach is logical as amide bond formation is typically a high-yielding and straightforward transformation.

An alternative disconnection targets the ether linkage. This would involve a nucleophilic substitution reaction, breaking the bond between the phenoxy oxygen and the acetyl group. This leads to phenol (B47542) and a N-(2-oxoethyl)-2-haloacetamide derivative as precursors.

A third possible disconnection is at the C-C bond of the N-ethyl group, though this is generally a less common strategy for this type of molecule. The most logical and widely applicable retrosynthetic strategy is the initial amide bond disconnection, which relies on robust and well-established chemical reactions. This leads to the following simplified retrosynthetic scheme:

Figure 1: Retrosynthetic Analysis

graph TD

A["Acetamide, N-(2-oxoethyl)-2-phenoxy-

(Target Molecule)"] -->|Amide Disconnection| B["Phenoxyacetic acid

(Precursor 1)"];

A -->|Amide Disconnection| C["2-Aminoacetaldehyde

(Precursor 2)"];

B -->|Ether Disconnection| D["Phenol"];

B -->|Ether Disconnection| E["Haloacetic acid"];

This analysis forms the basis for planning the synthetic routes discussed in the following sections.

Classical synthetic routes for the formation of the acetamide bond and incorporation of phenoxy and oxoethyl functionalities

Classical synthesis relies on well-established, high-yielding reactions that have been refined over decades of use in organic chemistry.

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages. wikipedia.org This reaction involves the reaction of a sodium alkoxide or phenoxide with a primary alkyl halide through an SN2 mechanism. wikipedia.org In the context of synthesizing the phenoxyacetic acid precursor, this method is ideal.

The reaction typically proceeds by deprotonating phenol with a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to form sodium phenoxide. This is followed by the addition of a haloacetic acid, like chloroacetic acid, to form the ether linkage. wikipedia.org The reaction conditions are generally mild, though care must be taken to use anhydrous solvents to prevent side reactions. francis-press.com The choice of the alkyl halide is critical; primary halides are preferred as secondary and tertiary halides tend to undergo elimination reactions. masterorganicchemistry.com

Table 1: Hypothetical Reaction Conditions for Phenoxyacetic Acid Synthesis

| Step | Reagents/Conditions | Estimated Yield |

|---|---|---|

| Ether Formation | Phenol, NaOH, Chloroacetic acid, Water, Reflux | 70-80% |

| Workup | Acidification with HCl, Extraction with ether | >90% |

This table presents a hypothetical synthesis based on established Williamson ether synthesis protocols.

The formation of the N-(2-oxoethyl)acetamide core of the target molecule can be approached in two primary ways, based on the retrosynthetic analysis.

The most direct method involves the acylation of 2-aminoacetaldehyde with phenoxyacetyl chloride. vulcanchem.com 2-aminoacetaldehyde is often used in its more stable form, aminoacetaldehyde dimethyl acetal (B89532), to prevent self-condensation. The acetal acts as a protecting group for the aldehyde. The synthesis involves coupling the amine with an appropriate acid chloride in the presence of a base like triethylamine. researchgate.net The resulting acetal-protected amide is then deprotected under acidic conditions to reveal the desired oxoethyl functionality.

An alternative strategy is the oxidation of a precursor alcohol. This would involve synthesizing N-(2-hydroxyethyl)-2-phenoxyacetamide first. This intermediate can be prepared by reacting phenoxyacetyl chloride with ethanolamine. The subsequent oxidation of the primary alcohol to an aldehyde can be achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). vulcanchem.com

Table 2: Comparison of Synthetic Strategies for the N-(2-oxoethyl)acetamide Moiety

| Strategy | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|

| Acylation of protected amine | Amide coupling followed by deprotection | High-yielding coupling reaction; avoids direct handling of unstable aldehyde. researchgate.net | Requires an additional protection/deprotection step. |

| Oxidation of alcohol precursor | Oxidation of a primary alcohol | Readily available starting materials (ethanolamine). | Oxidation can sometimes lead to over-oxidation to the carboxylic acid. vulcanchem.com |

This table provides a comparative overview of potential synthetic routes.

Exploration of modern and green chemistry approaches for sustainable synthesis

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient processes. These "green" methods aim to reduce waste, avoid hazardous solvents, and lower energy consumption. imist.ma

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jmest.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. tandfonline.com

In the context of synthesizing Acetamide, N-(2-oxoethyl)-2-phenoxy-, microwave technology could be applied to the amide formation step. The direct reaction of phenoxyacetic acid with an amine under microwave irradiation, sometimes without a solvent or catalyst, can lead to the desired acetamide in high yields. tandfonline.comresearchgate.net This method is not only faster but also aligns with the principles of green chemistry by minimizing solvent use. jmest.orgresearchgate.net For example, the synthesis of various acetamides has been achieved with yields between 85-100% in just 5-15 minutes under microwave irradiation. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 5-15 minutes researchgate.net |

| Energy Consumption | High | Low |

| Solvent Use | Often requires organic solvents | Can be solvent-free researchgate.net |

| Yield | Variable | Often high to quantitative tandfonline.com |

This table highlights the benefits of microwave-assisted synthesis for amide bond formation based on published data.

The development of novel catalysts is a key area of research for improving the efficiency and sustainability of chemical synthesis. For acetamide synthesis, various catalytic systems have been explored.

One green approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused. rsc.org For example, a mesoporous carbonaceous solid acid derived from biomass has been shown to be highly effective for the N-acylation of amines with acetic acid under microwave irradiation, providing quantitative yields. rsc.org Other catalytic systems, such as those based on rhodium, have been developed for synthesizing acetamides from CO2, methanol, H2, and amines, representing an innovative route utilizing renewable feedstocks. rsc.org In some cases, Lewis acid catalysts like magnesium sulfate (B86663) in glacial acetic acid have been shown to be effective, providing a mild and inexpensive route for acetylation. ijtsrd.com

The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and environmental footprint, making catalyst development a crucial aspect of modern synthetic design.

Design and Synthesis of Novel Acetamide, N-(2-oxoethyl)-2-phenoxy- Analogues

The synthesis of analogues of Acetamide, N-(2-oxoethyl)-2-phenoxy- is generally achieved through a convergent approach. The foundational step often involves the preparation of a phenoxyacetic acid intermediate. This is typically accomplished via the Williamson ether synthesis, where a substituted phenol is treated with chloroacetic acid in the presence of a base, such as sodium hydroxide. nih.gov The resulting phenoxyacetic acid can then be activated, for instance by converting it to an acyl chloride, and subsequently reacted with an appropriate amine to form the final acetamide derivative. nih.gov A hypothetical route to the parent compound involves the acylation of 2-aminoacetaldehyde (glyoxal amine) with phenoxyacetyl chloride. vulcanchem.com An alternative pathway could be the oxidation of an N-(2-hydroxyethyl)-2-phenoxyacetamide precursor using a mild oxidizing agent. vulcanchem.com

Building upon these fundamental pathways, researchers have designed and synthesized a multitude of analogues by introducing structural variations at different points of the molecule. These efforts are aimed at creating diverse chemical libraries for further investigation.

Systematic structural modifications at the phenoxy aromatic ring.

The phenoxy aromatic ring is a prime target for structural modification to generate analogues. By starting with variously substituted phenols, a wide array of derivatives can be synthesized. These modifications can influence the electronic and steric properties of the entire molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity and interaction capabilities of the compound.

Research has shown that introducing substituents such as halogens (e.g., chloro, bromo) or nitro groups onto the phenoxy ring can significantly impact the biological characteristics of the resulting compounds. nih.gov The synthesis of these analogues follows the general principle of using the appropriately substituted phenol as the starting material in the Williamson ether synthesis to create the corresponding substituted phenoxyacetic acid, which is then coupled with the desired amine. nih.govresearchgate.net

Table 1: Examples of Structural Modifications at the Phenoxy Aromatic Ring

| Substituent Position(s) | Substituent Group(s) | Synthetic Precursor Example |

|---|---|---|

| para (4-position) | Formyl (-CHO) | 4-hydroxybenzaldehyde researchgate.net |

| Multiple | 2,4-dimethyl | 2,4-dimethylphenol researchgate.net |

| Multiple | Halogen | Substituted phenols nih.gov |

Derivatization strategies at the acetamide nitrogen.

The acetamide nitrogen serves as another critical point for derivatization. The standard synthetic route, which involves coupling a phenoxyacetic acid with an amine, allows for immense variability by simply changing the amine component. This strategy has been widely used to synthesize extensive libraries of phenoxyacetamide derivatives with diverse functionalities attached to the nitrogen atom.

For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogues were prepared using 1-phenylethylamine (B125046) as the amine component. nih.gov More complex heterocyclic systems have also been introduced at this position. One such effort involved coupling phenoxyacetic acid derivatives with 3-chloro-6-hydrazinylpyridazine, resulting in phenoxy acetamide pyridazine (B1198779) derivatives. nih.gov This highlights the versatility of the amide-forming reaction in creating complex molecular architectures. The choice of the amine precursor is the determining factor for the final structure of the N-substituent.

Table 2: Examples of Derivatization at the Acetamide Nitrogen

| Nitrogen Substituent (R in -NH-R) | Amine Precursor Example | Resulting Compound Class Example |

|---|---|---|

| 1-Phenylethyl | 1-Phenylethylamine | 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide nih.gov |

| Phenyl | Aniline (B41778) | 2-Phenoxy-N-phenylacetamide researchgate.net |

| 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl | Amine derived from camphor | 2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide researchgate.net |

| 2-Benzoyl-4-chlorophenyl | Corresponding aniline derivative | Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(substituted) researchgate.net |

Alterations and extensions of the oxoethyl linker.

While direct modifications that extend the two-carbon oxoethyl linker of Acetamide, N-(2-oxoethyl)-2-phenoxy- are not extensively detailed in the available literature, the concept of altering the N-substituent can be viewed as a broader interpretation of this strategy. The replacement of the entire N-(2-oxoethyl) group with larger, more complex moieties is a common and powerful method for creating structural diversity.

This approach effectively alters the linker between the core phenoxy acetamide scaffold and the terminal functional group. For instance, the synthesis of flavonoid acetamide derivatives involves attaching large chromenone-based structures to the acetamide nitrogen, representing a significant extension and alteration of the N-substituent. nih.gov Similarly, the reaction of N-substituted chloroacetamides with indole (B1671886) derivatives leads to the formation of indolyl-N-substituted acetamides, where a bulky heterocyclic system replaces the simpler N-substituent. researchgate.net These examples demonstrate that while simple homologation of the ethyl chain may be one possibility, synthetic efforts have often focused on incorporating more functionally rich and sterically demanding groups.

Table 3: Examples of Complex N-Substituent Alterations

| Incorporated Moiety | Synthetic Strategy | Reference Example |

|---|---|---|

| Flavonoid | Multi-step synthesis involving protection and coupling | Apigenin diacetamide (B36884) nih.gov |

| Indole | Reaction of indole derivatives with N-substituted chloroacetamides | Indolyl-N-substituted acetamides researchgate.net |

Stereoselective synthetic strategies for chiral Acetamide, N-(2-oxoethyl)-2-phenoxy- derivatives (if applicable to specific analogues)

The development of stereoselective synthetic methods is crucial when a molecule or its analogues contain one or more chiral centers. While the parent compound Acetamide, N-(2-oxoethyl)-2-phenoxy- is achiral, chirality can be introduced by adding substituents to the phenoxy ring, the acetamide backbone, or the N-substituent.

Two primary strategies can be employed for the stereoselective synthesis of such chiral derivatives:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, novel phenoxyacetamide derivatives have been synthesized starting from camphor, a natural chiral ketone. researchgate.net By using a chiral amine derived from such a precursor, the chirality is incorporated directly into the final molecule.

Asymmetric Catalysis: This advanced method uses a chiral catalyst to control the stereochemical outcome of a reaction. A relevant example from the broader class of acetamides is the synthesis of (S)-metolachlor. researchgate.net This process involves the enantioselective hydrogenation of an imine precursor using an Iridium-based catalyst with a chiral ferrocenyl diphosphine ligand. researchgate.net This reaction creates a chiral amine with high enantiomeric excess, which is then acylated to form the final chiral acetamide product. researchgate.net This principle could be applied to synthesize chiral analogues of Acetamide, N-(2-oxoethyl)-2-phenoxy- if a suitable prochiral precursor were designed.

These stereoselective strategies are essential for accessing single enantiomers of chiral analogues, which is often necessary as different enantiomers can exhibit distinct biological activities.

Comprehensive Structural Characterization and Elucidation

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are pivotal in understanding the electronic behavior of Acetamide (B32628), N-(2-oxoethyl)-2-phenoxy-. These methods analyze the molecule at the subatomic level, providing a detailed picture of its electron distribution and intrinsic reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial DFT-based analysis that visualizes the total electrostatic potential on the surface of a molecule. ekb.eg This map allows for the prediction of where the molecule is likely to engage in electrophilic and nucleophilic interactions. ekb.eg For a molecule like Acetamide, N-(2-oxoethyl)-2-phenoxy-, the MEP map would typically reveal regions of negative potential (colored in shades of red) around the oxygen atoms of the carbonyl and ether groups, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.netresearchgate.net Conversely, regions of positive potential (colored in blue) are expected around the N-H proton, indicating a site for nucleophilic attack. researchgate.netnih.gov This visual tool is invaluable for understanding intermolecular interactions, particularly in the context of drug-receptor binding or chemical reactions. rsc.org

Frontier Molecular Orbital (FMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. For phenoxyacetamide derivatives, FMO analysis can predict how substitutions on the aromatic ring or modifications to the acetamide side chain will alter the molecule's reactivity profile. nih.govnih.gov

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.50 | Indicates electron-donating capability, localized mainly on the phenoxy ring and amide nitrogen. |

| LUMO | -1.25 | Indicates electron-accepting capability, with significant contribution from the oxoethyl group. |

| Energy Gap (ΔE) | 7.25 | Suggests high kinetic stability and relatively low reactivity. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand Flexibility

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and flexibility of molecules over time. nih.gov For Acetamide, N-(2-oxoethyl)-2-phenoxy-, MD simulations can reveal the preferred conformations in different environments (e.g., in solution) and the flexibility around its single bonds. capes.gov.br This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. nih.gov The simulations can map the energetic landscape of different rotational isomers (rotamers), identifying the most stable conformations and the energy barriers between them, which is crucial for understanding its dynamic behavior. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Acetamide, N-(2-oxoethyl)-2-phenoxy- Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to correlate the chemical structure of compounds with their biological activity. mst.dk The core principle is that the structural or physicochemical properties of a molecule determine its activity. mst.dk

Statistical Methodologies and Descriptor Selection in QSAR Studies

In QSAR studies involving phenoxyacetamide scaffolds, a series of analogues are synthesized and tested for a specific biological activity, such as herbicidal or fungicidal effects. nih.govacs.org The goal is to build a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov This is achieved by calculating a wide range of "molecular descriptors" for each compound in the series. These descriptors quantify various aspects of the molecule, including:

Electronic descriptors: (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies) derived from quantum chemical calculations.

Steric descriptors: (e.g., molecular volume, surface area) that describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which measure the molecule's lipophilicity.

Topological descriptors: Numerical indices derived from the 2D graph representation of the molecule.

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to find the best correlation between a subset of these descriptors and the observed biological activity. capes.gov.brjbclinpharm.org The resulting QSAR equation can guide the design of more potent compounds by indicating which structural features are most important for activity. nih.govyoutube.com

| Descriptor Class | Examples | Information Coded |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment | Reactivity, Polarity |

| Steric | Molecular Weight, Molar Refractivity | Size, Shape, Bulk |

| Hydrophobic | LogP, Water Solubility | Membrane Permeation |

| Topological | Wiener Index, Kier & Hall Indices | Molecular Branching, Connectivity |

| Statistical Method | Abbreviation | Description |

| Multiple Linear Regression | MLR | Builds a linear equation from multiple descriptors. |

| Partial Least Squares | PLS | Handles datasets with many, correlated descriptors. |

| Artificial Neural Network | ANN | A machine learning approach for non-linear relationships. jbclinpharm.org |

Predictive model development and validation for biological endpoints.

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational chemistry. These models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The development of a robust QSAR model can significantly reduce the time and cost associated with drug discovery by prioritizing compounds for synthesis and experimental testing.

The process involves generating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of compounds with known biological activity. Statistical methods are then used to create a model that correlates these descriptors with the activity. For phenoxyacetic acid-derived congeners, QSAR models have been successfully developed to predict biological properties such as penetration through the plant cuticle, skin, and the blood-brain barrier, as well as binding to human serum albumin mdpi.com. These models indicated that lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are key determinants of biological efficacy mdpi.com.

For a novel compound like Acetamide, N-(2-oxoethyl)-2-phenoxy-, a similar approach could be undertaken. A QSAR model could be developed by synthesizing a library of related derivatives, testing their activity against a specific biological target, and then using computational software to generate descriptors and build a predictive model. The validity and predictive power of such a model are typically assessed using internal and external validation techniques, ensuring its reliability for screening new, untested compounds frontiersin.orgmdpi.com. To date, specific QSAR models for the biological endpoints of Acetamide, N-(2-oxoethyl)-2-phenoxy- have not been reported in the literature.

Molecular docking simulations with putative biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Studies on the broader class of phenoxyacetamide derivatives have utilized molecular docking to explore their potential as therapeutic agents. For instance, phenoxyacetamide derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro) and the histone methyltransferase DOT1L nih.govnih.govnih.gov. Similarly, thymol-derived phenoxy acetamide derivatives were docked into the active site of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1) to assess their antiparasitic potential nih.gov. In another study, phenoxyacetanilide derivatives were docked with the cyclooxygenase-2 (COX-2) enzyme to evaluate their anti-inflammatory activity semanticscholar.org.

For Acetamide, N-(2-oxoethyl)-2-phenoxy-, a molecular docking study would first require the identification of a putative biological target. Once a target protein structure is obtained (either through experimental methods like X-ray crystallography or via homology modeling), the compound would be docked into the active site to predict its binding conformation and affinity.

The primary outputs of a molecular docking simulation are the binding mode (the pose of the ligand within the receptor's binding site) and the binding energy or docking score. The binding energy is a calculated value that estimates the affinity of the ligand for the receptor; more negative values typically indicate stronger binding.

In studies of related phenoxyacetamide derivatives, docking scores have been crucial for ranking potential inhibitors. For example, in the investigation of DOT1L inhibitors, a phenoxyacetamide-derived hit, L03, showed a highly favorable glide score of -12.281 and a binding free energy of -303.9 +/- 16.5 kJ/mol, suggesting it as a promising lead for optimization nih.gov. Another study on acetamide derivatives targeting monoamine oxidase A (MAO A) identified a lead compound with a binding energy of -8.3 kcal/mol, which was superior to the standard inhibitor researchgate.net.

An illustrative data table for a hypothetical docking study of Acetamide, N-(2-oxoethyl)-2-phenoxy- against a target is presented below, based on typical data from studies on related compounds.

| Putative Target | Ligand | Docking Score (kcal/mol) | Predicted Interactions |

| Enzyme X | Acetamide, N-(2-oxoethyl)-2-phenoxy- | -8.5 | Hydrogen bond, Pi-Pi stacking |

| Enzyme Y | Acetamide, N-(2-oxoethyl)-2-phenoxy- | -7.2 | Hydrophobic, van der Waals |

This table is for illustrative purposes only, as no specific docking studies for Acetamide, N-(2-oxoethyl)-2-phenoxy- have been publicly reported.

Beyond predicting binding affinity, molecular docking provides critical insights into the specific interactions between the ligand and the amino acid residues of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-pi stacking, are fundamental to molecular recognition and binding stability.

For example, the docking of phenoxyacetanilide derivatives into the COX-2 enzyme's active site revealed interactions with key residues such as SER-530 and TRY-355 semanticscholar.org. The identification of these interactions helps to rationalize the compound's activity and provides a roadmap for future structural modifications to enhance potency and selectivity. While no specific data exists for Acetamide, N-(2-oxoethyl)-2-phenoxy-, it is anticipated that its phenoxy group could participate in pi-pi stacking with aromatic residues like phenylalanine or tyrosine, and the acetamide moiety's carbonyl and N-H groups could act as hydrogen bond acceptors and donors, respectively.

In silico prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties (excluding human data).

In silico ADME prediction is a critical component of the early drug discovery process, used to forecast the pharmacokinetic properties of a compound. By identifying potential liabilities before synthesis, these computational models help to reduce attrition rates in later stages of drug development. Various software and web-based tools are available to predict a wide range of ADME properties.

For phenoxyacetamide derivatives, in silico tools have been used to predict their pharmacokinetic profiles. In one study, the pkCSM online tool was used to predict properties like water solubility, Caco-2 permeability, P-glycoprotein substrate/inhibitor status, and metabolism by cytochrome P450 (CYP) enzymes for potential SARS-CoV-2 inhibitors nih.gov. Similarly, the SwissADME service was employed to assess the bioavailability of thymol-derived phenoxy acetamide derivatives nih.govmdpi.com.

Although specific ADME predictions for Acetamide, N-(2-oxoethyl)-2-phenoxy- are not available in the reviewed literature, a hypothetical prediction can be generated using established models to illustrate the type of data obtained.

| ADME Property | Predicted Value/Classification | Method/Tool |

| Absorption | ||

| Water Solubility | Moderately Soluble | ALOGPS |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | Low | In silico model frontiersin.org |

| Intestinal Absorption (% Absorbed) | Moderate | In silico model frontiersin.org |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | In silico model mdpi.com |

| P-glycoprotein Substrate | Yes | In silico model nih.gov |

| Metabolism | ||

| CYP2D6 Inhibitor | No | In silico model nih.gov |

| CYP3A4 Inhibitor | Yes | In silico model nih.gov |

| Excretion | ||

| Total Clearance (log ml/min/kg) | Low | In silico model nih.gov |

This table contains hypothetical data for illustrative purposes. The values are representative of what an in silico ADME prediction might yield for a compound of this nature.

Information Not Available for Acetamide, N-(2-oxoethyl)-2-phenoxy-

Following a comprehensive search for scientific literature, no specific data corresponding to the in vitro biological activities of the chemical compound Acetamide, N-(2-oxoethyl)-2-phenoxy- (CAS 713115-95-8) could be located. The requested detailed analysis of its high-throughput screening, enzyme inhibition kinetics, receptor-ligand binding assays, and various cell-based assay results cannot be provided as no published research on these specific topics for this compound was found.

The search for information covered the following areas as per the required outline:

In Vitro Biological Activity and Mechanistic Investigations

Cell-based assays:No studies were identified that investigated the impact of Acetamide (B32628), N-(2-oxoethyl)-2-phenoxy- on cellular pathways or specific biological responses.

Studies on cell migration and invasion inhibition:Research on the potential of this compound to inhibit cell migration and invasion has not been published.

While studies exist for various derivatives of phenoxyacetamide, the explicit focus on Acetamide, N-(2-oxoethyl)-2-phenoxy- as per the instructions means that data from these related but structurally distinct compounds cannot be used. Therefore, the generation of the requested article with scientifically accurate and specific content for each outlined section is not possible at this time.

Structure-Activity Relationship (SAR) studies of Acetamide, N-(2-oxoethyl)-2-phenoxy- derivatives based on in vitro data

The exploration of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological efficacy and selectivity. For derivatives of Acetamide, N-(2-oxoethyl)-2-phenoxy-, SAR studies have provided critical insights into how specific structural modifications influence their activity.

Correlation of chemical modifications with observed biological activity

Systematic modifications of the phenoxyacetamide scaffold have revealed key correlations between chemical structure and biological function. The core structure consists of a phenoxy group linked to an acetamide moiety, and alterations to either part of the molecule can significantly impact its activity.

Research into a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs has shown that the nature and position of substituents on the phenoxy ring are critical determinants of biological activity. For instance, the introduction of halogen atoms onto the phenoxy ring has been observed to enhance anti-inflammatory functions. nih.gov Conversely, derivatives bearing a nitro group have demonstrated notable anti-cancer, anti-inflammatory, and analgesic properties. nih.gov

In another study focusing on anticancer activity, various substitutions on the phenoxy ring of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives were evaluated. The findings indicated that compounds with halogen substituents on the aromatic ring showed favorable anticancer and anti-inflammatory activity. researchgate.net Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was identified as exhibiting significant anticancer, anti-inflammatory, and analgesic effects, highlighting the potentiating effect of the nitro group at the para position of the phenoxy ring. researchgate.net

Furthermore, SAR studies on pyrazolopyrimidine-based ligands, which feature a terminal acetamide group, have demonstrated that substitutions on the acetamide nitrogen play a crucial role in binding affinity. nih.gov While acyclic N-alkyl substitutions of varying chain lengths were well-tolerated and influenced lipophilicity, constrained alicyclic derivatives showed poor binding affinity. nih.gov This suggests that flexibility and the nature of the substituent on the acetamide portion are important for molecular recognition at the target site. For example, it was found that an ethyl group on the acetamide was generally well-tolerated in combination with other substitutions. nih.gov

The data below summarizes the impact of specific substitutions on the biological activity of phenoxyacetamide derivatives.

| Core Scaffold | Substituent | Position | Observed Biological Activity |

| 2-Phenoxy-N-(1-phenylethyl)acetamide | Halogen | Phenoxy ring | Enhanced anti-inflammatory activity nih.gov |

| 2-Phenoxy-N-(1-phenylethyl)acetamide | Nitro group | Phenoxy ring | Good anti-cancer, anti-inflammatory, and analgesic activities nih.gov |

| N-(1-(4-chlorophenyl)ethyl)-2-phenoxyacetamide | Halogens | Aromatic ring | Favorable anticancer and anti-inflammatory activity researchgate.net |

| N-(1-(4-chlorophenyl)ethyl)-2-phenoxyacetamide | 4-Nitro | Phenoxy ring | Exhibited anticancer, anti-inflammatory, and analgesic activity researchgate.net |

| Pyrazolopyrimidine-acetamide | N-alkyl chains | Acetamide | Modulated lipophilicity, tolerated nih.gov |

| Pyrazolopyrimidine-acetamide | N,N-dibenzyl | Acetamide | Significantly decreased binding affinity nih.gov |

| Pyrazolopyrimidine-acetamide | N-alicyclic | Acetamide | Very poor binding affinity nih.gov |

Pharmacophore model development from SAR data

Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. dovepress.com This model serves as a template for designing new molecules with improved potency and selectivity. The development of a pharmacophore model is typically derived from the SAR data of a series of active compounds.

For classes of compounds related to phenoxyacetamides, pharmacophore modeling has been successfully applied. For instance, a study on N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives led to the generation of a reliable common pharmacophoric hypothesis, DHH13, which helped in understanding the structural requirements for anticancer activity against HT-29 colon cancer cells. nih.gov Similarly, for N-phenyl-2,2-dichloroacetamide analogues, quantitative structure-activity relationship (QSAR) studies were conducted to optimize the pharmacophore requirements for potent inhibitors of Pyruvate Dehydrogenase Kinase (PDK), an enzyme implicated in cancer. researchgate.net

A typical pharmacophore model for phenoxyacetamide derivatives might include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetamide group is a key HBA.

Hydrogen Bond Donors (HBD): The N-H group of the acetamide can act as an HBD.

Aromatic Rings (AR): The phenoxy ring is a crucial aromatic feature.

Hydrophobic Features (HY): Alkyl or aryl substituents can contribute to hydrophobic interactions.

By analyzing the SAR data, the relative importance and spatial arrangement of these features can be defined. For example, the enhanced activity of nitro-substituted derivatives suggests the inclusion of a strong electron-withdrawing group or an additional hydrogen bond acceptor feature at a specific position on the phenoxy ring within the pharmacophore model. The decreased activity of bulky or constrained N-substituents on the acetamide would lead to the definition of excluded volumes in that region of the model. nih.gov The ultimate goal of this process is to create a 3D query that can be used to screen virtual libraries for new, potentially active compounds or to guide the chemical modification of existing leads. dovepress.com

Investigation of potential broad-spectrum biological activities (e.g., antimicrobial, antiviral, anti-inflammatory, antioxidant) in vitro

Derivatives of acetamide, and specifically phenoxyacetamides, are recognized for their wide spectrum of biological activities, making them attractive scaffolds for drug discovery. nih.gov In vitro studies have explored their potential across various therapeutic areas.

Antimicrobial Activity: Several studies have reported the antimicrobial properties of acetamide derivatives. A series of newly synthesized acetamides were screened for their anti-microbial and anti-fungal activity. nih.gov The results showed that specific compounds, such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide, displayed good activity against gram-positive bacteria. nih.gov Another study prepared 2-[4-acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives and tested their antibacterial activity against gram-negative Escherichia coli and gram-positive Staphylococcus aureus, with results indicating a broad spectrum of activity. researchgate.net

Antiviral Activity: The acetamide framework has been incorporated into molecules with potential antiviral effects. While specific data on Acetamide, N-(2-oxoethyl)-2-phenoxy- is limited, related structures have shown promise. For example, acetamide derivatives have been investigated for their ability to inhibit enzymes necessary for HIV replication. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of phenoxyacetamide derivatives is well-documented. nih.gov As mentioned in the SAR section, substitutions on the phenoxy ring significantly influence this activity. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is a key target in inflammation. archivepp.comarchivepp.com The presence of an acetamide linkage is a common feature in various COX-II inhibitors. archivepp.com

Antioxidant Activity: Phenoxyacetamide derivatives have also been evaluated for their antioxidant properties. nih.gov A study focused on the synthesis and antioxidant activity of new acetamide derivatives tested their ability to scavenge ABTS radicals and reduce ROS and NO production in stimulated macrophages. nih.govresearchgate.net This indicates their potential to protect biological systems from oxidative stress, which is implicated in numerous diseases. nih.gov

Anticancer Activity: A significant body of research points to the potent cytotoxic activity of acetamide derivatives against various human cancer cell lines. nih.gov For instance, novel semi-synthetic phenoxy acetamide derivatives were screened for their cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, showing particular promise against HepG2 cells. nih.gov Another study found that compounds like N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide showed remarkable anti-cancer activity across most tested cell lines. nih.gov

The table below summarizes the diverse in vitro biological activities reported for phenoxyacetamide derivatives.

| Biological Activity | Assay/Target | Findings |

| Antimicrobial | Gram-positive bacteria (e.g., Staphylococcus aureus) nih.govresearchgate.net | Certain derivatives showed good activity. nih.govresearchgate.net |

| Antimicrobial | Gram-negative bacteria (e.g., Escherichia coli) researchgate.net | Derivatives possessed a broad spectrum of activity. researchgate.net |

| Anti-inflammatory | COX-II inhibition archivepp.com | Phenoxy derivatives with halogen-containing groups showed enhanced function. nih.gov |

| Antioxidant | ABTS radical scavenging, ROS/NO production in macrophages nih.govresearchgate.net | Derivatives demonstrated the ability to scavenge free radicals and reduce oxidative stress markers. nih.govresearchgate.net |

| Anticancer | Cytotoxicity against HepG2 (liver cancer) cells nih.gov | Phenoxyacetamide derivatives were found to be potent cytotoxic agents. nih.gov |

| Anticancer | Cytotoxicity against various cancer cell lines nih.gov | Specific acetamide sulphonyl analogs demonstrated potent cytotoxicity. nih.gov |

Advanced Analytical Methodologies for Research Applications

Development of high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for purity assessment and quantification in experimental matrices.

The development of reliable chromatographic methods is essential for the accurate assessment of purity and the quantification of "Acetamide, N-(2-oxoethyl)-2-phenoxy-" in diverse experimental matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques that can be optimized for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary choice for the analysis of moderately polar compounds like "Acetamide, N-(2-oxoethyl)-2-phenoxy-". The method development would involve a systematic optimization of several key parameters to achieve the desired separation and sensitivity.

A typical starting point for method development would be a C18 column, which is versatile and provides good retention for a wide range of organic molecules. The mobile phase composition is a critical factor influencing retention and selectivity. A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is commonly employed. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte, thereby influencing its retention characteristics. For "Acetamide, N-(2-oxoethyl)-2-phenoxy-", a slightly acidic mobile phase might be beneficial to ensure the compound is in a neutral form, leading to better peak shape and retention.

Detection is another crucial aspect. Given the presence of a phenoxy group, which contains a chromophore, UV-Vis detection is a suitable and widely available technique. The selection of the optimal wavelength, typically the λmax of the compound, is vital for achieving maximum sensitivity. For quantification in complex matrices, such as biological fluids or cell lysates, a diode array detector (DAD) or a photodiode array (PDA) detector can be advantageous as it provides spectral information, which aids in peak purity assessment and identification.

The following table outlines a hypothetical set of optimized HPLC parameters for the analysis of "Acetamide, N-(2-oxoethyl)-2-phenoxy-".

Table 1: Illustrative HPLC Parameters for the Analysis of Acetamide (B32628), N-(2-oxoethyl)-2-phenoxy-

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Run Time | 10 minutes |

Gas Chromatography (GC):

For the analysis of "Acetamide, N-(2-oxoethyl)-2-phenoxy-", GC could be a viable alternative, particularly if the compound exhibits sufficient volatility and thermal stability. If the compound is not directly amenable to GC analysis due to low volatility or thermal degradation, derivatization can be employed. Silylation is a common derivatization technique that can increase the volatility of compounds containing active hydrogens, such as amides.

The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-substituted stationary phase, would be a suitable starting point. The oven temperature program needs to be carefully optimized to ensure adequate separation from potential impurities and matrix components without causing on-column degradation.

Flame Ionization Detection (FID) is a universal detector for organic compounds and would provide good sensitivity for "Acetamide, N-(2-oxoethyl)-2-phenoxy-". For higher selectivity and sensitivity, especially in complex matrices, a mass spectrometric detector (MS) is preferred.

Application of hyphenated techniques (e.g., LC-MS/MS, GC-MS) for complex mixture analysis and in vitro metabolite identification.

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable tools for the analysis of complex mixtures and for metabolite identification studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices. The high separation power of HPLC combined with the specificity and sensitivity of tandem mass spectrometry allows for the detection of analytes at very low concentrations, even in the presence of complex biological backgrounds.

For the analysis of "Acetamide, N-(2-oxoethyl)-2-phenoxy-", an LC-MS/MS method would typically employ an electrospray ionization (ESI) source, which is well-suited for polar to moderately polar compounds. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for quantification. In MRM, a specific precursor ion (the molecular ion or a prominent adduct of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from the matrix.

For in vitro metabolite identification studies, such as those using liver microsomes or hepatocytes, LC-MS/MS is invaluable. By comparing the chromatograms of control and incubated samples, potential metabolites can be identified. High-resolution mass spectrometry (HRMS), often coupled with LC, can provide accurate mass measurements, which aid in the determination of the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) experiments are then performed to elucidate the structure of the potential metabolites by analyzing their fragmentation patterns. Common metabolic transformations that could be anticipated for "Acetamide, N-(2-oxoethyl)-2-phenoxy-" include hydroxylation of the aromatic ring, N-dealkylation, or hydrolysis of the amide bond.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful hyphenated technique that can be used for the analysis of volatile and thermally stable compounds. As mentioned earlier, derivatization may be necessary for "Acetamide, N-(2-oxoethyl)-2-phenoxy-" to enhance its volatility. GC-MS offers excellent chromatographic resolution and provides mass spectra that can be used for compound identification by comparison with spectral libraries.

In the context of metabolite identification, GC-MS can be particularly useful for identifying smaller, more volatile metabolites that may be formed through various metabolic pathways. The fragmentation patterns obtained from electron ionization (EI) are often highly reproducible and can provide valuable structural information.

The following table provides a hypothetical set of parameters for an LC-MS/MS method for the analysis of "Acetamide, N-(2-oxoethyl)-2-phenoxy-".

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of Acetamide, N-(2-oxoethyl)-2-phenoxy-

| Parameter | Condition |

| LC System | UPLC with a C18 column (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ |

| Product Ion (m/z) | Specific fragment ion |

| Collision Energy | Optimized for the specific transition |

Spectrophotometric and spectrofluorometric assays for high-throughput screening and mechanistic study quantification.

Spectrophotometric and spectrofluorometric assays are valuable tools for high-throughput screening (HTS) and for quantifying compound activity in mechanistic studies due to their simplicity, speed, and cost-effectiveness.

Spectrophotometric Assays:

For "Acetamide, N-(2-oxoethyl)-2-phenoxy-", spectrophotometric assays could be developed based on several principles. If the compound is involved in an enzymatic reaction that produces a colored product, the rate of product formation can be monitored by measuring the change in absorbance over time. Alternatively, a competitive assay could be designed where the compound competes with a labeled ligand for a binding site on a target protein. Changes in the absorbance of the labeled ligand upon binding or displacement can be measured.

The development of such an assay would require a thorough understanding of the compound's mechanism of action and its interaction with its biological target. The assay conditions, including buffer composition, pH, temperature, and reactant concentrations, would need to be carefully optimized to ensure a robust and reproducible signal.

Spectrofluorometric Assays:

Spectrofluorometric assays offer higher sensitivity compared to spectrophotometric assays. These assays rely on the measurement of fluorescence, which can be influenced by the compound's interaction with a biological target. For example, if "Acetamide, N-(2-oxoethyl)-2-phenoxy-" binds to a protein and causes a conformational change that alters the fluorescence of intrinsic tryptophans or a fluorescent label, this change can be quantified.

Fluorescence polarization (FP) is another powerful technique for HTS. In an FP-based assay, a small fluorescently labeled molecule (tracer) binds to a larger protein, resulting in a high polarization value. If "Acetamide, N-(2-oxoethyl)-2-phenoxy-" competes with the tracer for binding to the protein, the displacement of the tracer will lead to a decrease in the polarization value. This change can be used to determine the binding affinity of the compound.

The following table outlines the general principles of how these assays could be applied.

Table 3: Principles of Spectroscopic Assays for High-Throughput Screening

| Assay Type | Principle | Application for Acetamide, N-(2-oxoethyl)-2-phenoxy- |

| Spectrophotometric | Measurement of light absorption. | - Enzyme inhibition assays where the product is colored.- Competitive binding assays using a chromogenic substrate. |

| Spectrofluorometric | Measurement of fluorescence emission. | - Monitoring changes in intrinsic protein fluorescence upon binding.- Fluorescence Resonance Energy Transfer (FRET) assays.- Fluorescence Polarization (FP) competition assays. |

Electrophoretic techniques for separation and analysis of related biological components or compound interactions.

Electrophoretic techniques are powerful for the separation of charged molecules and for studying interactions between compounds and biological macromolecules.

Capillary Electrophoresis (CE):

Capillary electrophoresis separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. CE offers high separation efficiency, short analysis times, and requires only small sample volumes. For the analysis of "Acetamide, N-(2-oxoethyl)-2-phenoxy-", which is a neutral compound, Micellar Electrokinetic Chromatography (MEKC) would be a suitable CE mode. In MEKC, a surfactant is added to the electrolyte to form micelles. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and their separation is based on these differential partitioning coefficients.

Affinity Capillary Electrophoresis (ACE):

Affinity capillary electrophoresis is a powerful technique for studying the interactions between a compound and a biological target, such as a protein. In one common ACE format, the protein is included in the running buffer. The migration time of the compound is measured in the absence and presence of increasing concentrations of the protein. A change in the migration time of the compound indicates an interaction, and the binding affinity can be determined from the concentration-dependent mobility shifts. This technique can provide valuable information on the binding stoichiometry and dissociation constants of the interaction between "Acetamide, N-(2-oxoethyl)-2-phenoxy-" and its target protein.

Gel Electrophoresis:

While less common for the direct analysis of small molecules, gel electrophoresis can be used to study the interaction of "Acetamide, N-(2-oxoethyl)-2-phenoxy-" with proteins or nucleic acids. For instance, if the compound binds to a protein and alters its charge or conformation, this could be observed as a shift in the protein's migration pattern on a native polyacrylamide gel (native-PAGE). Similarly, techniques like electrophoretic mobility shift assays (EMSA) could be adapted to investigate the binding of the compound to specific DNA or RNA sequences if such interactions are hypothesized.

The following table summarizes the potential applications of electrophoretic techniques.

Table 4: Applications of Electrophoretic Techniques

| Technique | Principle | Application for Acetamide, N-(2-oxoethyl)-2-phenoxy- |

| Capillary Electrophoresis (CE) - MEKC | Separation of neutral compounds based on partitioning into micelles. | Purity assessment and quantification in simple matrices. |

| Affinity Capillary Electrophoresis (ACE) | Separation based on binding to a ligand in the running buffer. | Determination of binding affinity and stoichiometry with a target protein. |

| Gel Electrophoresis (e.g., Native-PAGE) | Separation of macromolecules in a gel matrix based on size and charge. | Investigating changes in protein mobility upon compound binding. |

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Strategies for Expanding the Chemical Space of Acetamide (B32628), N-(2-oxoethyl)-2-phenoxy- Analogues

The development of novel synthetic methodologies is crucial for generating a diverse library of analogues based on the Acetamide, N-(2-oxoethyl)-2-phenoxy- scaffold. Such an expansion of the chemical space is essential for exploring structure-activity relationships (SAR) and identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

One potential synthetic route to Acetamide, N-(2-oxoethyl)-2-phenoxy- and its derivatives involves the acylation of 2-aminoacetaldehyde (B1595654) with phenoxyacetyl chloride. This reaction would likely be carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrogen chloride byproduct. An alternative approach could be the oxidation of an N-(2-hydroxyethyl)-2-phenoxyacetamide precursor using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

More advanced and efficient synthetic strategies could also be employed. For instance, multi-component reactions could offer a streamlined approach to generating a wide array of analogues from simple starting materials in a single step. Furthermore, the use of solid-phase synthesis would enable the high-throughput generation of a library of related compounds, facilitating rapid SAR studies. The synthesis of various phenoxyacetamide derivatives has been reported, highlighting the feasibility of creating diverse analogues. For example, novel 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogues have been synthesized and evaluated for their biological activities. nih.gov Similarly, a series of 2-oxindole derivatives incorporating a phenoxy-N-phenylacetamide moiety have been synthesized, demonstrating the versatility of this chemical class. ptfarm.pl

A hypothetical reaction scheme for the synthesis of Acetamide, N-(2-oxoethyl)-2-phenoxy- is presented below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Phenol (B47542), Chloroacetic acid | Sodium hydroxide (B78521) | Phenoxyacetic acid |

| 2 | Phenoxyacetic acid | Thionyl chloride | Phenoxyacetyl chloride |

| 3 | Phenoxyacetyl chloride, 2-Aminoacetaldehyde dimethyl acetal (B89532) | Triethylamine, Dichloromethane | N-(2,2-dimethoxyethyl)-2-phenoxyacetamide |

| 4 | N-(2,2-dimethoxyethyl)-2-phenoxyacetamide | Acidic hydrolysis (e.g., HCl) | Acetamide, N-(2-oxoethyl)-2-phenoxy- |

Integration of Artificial Intelligence and Machine Learning Approaches in the Design and Optimization of Related Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.gov These computational tools can significantly accelerate the design and optimization of novel compounds by identifying promising candidates from vast virtual libraries, thereby reducing the time and cost associated with experimental screening. nih.govemanresearch.org

In the context of Acetamide, N-(2-oxoethyl)-2-phenoxy- analogues, AI and ML algorithms can be trained on existing datasets of phenoxyacetamide derivatives and their biological activities. researchgate.netzenodo.org These models can then predict the activity of novel, yet-to-be-synthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Techniques such as quantitative structure-activity relationship (QSAR) modeling, powered by machine learning, can elucidate the key structural features that govern the biological activity of these compounds.

Deep learning, a subset of machine learning, can be particularly powerful in de novo drug design. researchgate.netzenodo.org Generative models can be used to design novel molecular structures with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles, all based on the fundamental Acetamide, N-(2-oxoethyl)-2-phenoxy- scaffold. The use of AI can also aid in predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, further refining the selection process before committing to chemical synthesis.

Discovery and Validation of New Biological Targets for Acetamide, N-(2-oxoethyl)-2-phenoxy- and Its Derivatives

A critical aspect of future research will be the identification and validation of the biological targets through which Acetamide, N-(2-oxoethyl)-2-phenoxy- and its derivatives exert their potential effects. Phenoxyacetamide moieties are found in compounds targeting a range of biological entities. For instance, some derivatives have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov Others have shown promise as cytotoxic agents against cancer cell lines, potentially through the inhibition of enzymes like PARP-1. nih.gov

The excitatory amino acid transporter 2 (EAAT2) has been identified as a target for a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives, highlighting the potential for acetamide-containing compounds to modulate important neurological pathways. nih.gov Given the structural similarities, it is plausible that analogues of Acetamide, N-(2-oxoethyl)-2-phenoxy- could also interact with such targets.

Future research should employ a variety of target identification strategies, including:

Affinity chromatography: Using an immobilized version of the compound to pull down its binding partners from cell lysates.

Chemical proteomics: Employing probe-based strategies to identify protein targets in a cellular context.

Computational target prediction: Utilizing algorithms that predict potential protein targets based on the compound's chemical structure.

Once potential targets are identified, their biological relevance must be validated through techniques such as genetic knockdown (e.g., siRNA or CRISPR), pharmacological inhibition with known modulators, and cellular and in vivo models.

Development of Acetamide, N-(2-oxoethyl)-2-phenoxy- as a Molecular Probe for Advanced Biological System Interrogation

A well-characterized small molecule can serve as a valuable molecular probe to investigate complex biological systems. Acetamide, N-(2-oxoethyl)-2-phenoxy-, or a carefully designed analogue, could be developed into such a tool. By modifying the parent compound with a reporter tag, such as a fluorescent dye or a radioactive isotope, researchers can visualize and track its distribution and interaction with biological targets in real-time.

For example, radiolabeled versions of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been successfully developed as molecular probes for positron emission tomography (PET) imaging of EAAT2 in the brain. nih.gov This demonstrates the feasibility of adapting the acetamide scaffold for in vivo imaging applications. A radiolabeled version of an Acetamide, N-(2-oxoethyl)-2-phenoxy- analogue could potentially be used to non-invasively monitor the expression and distribution of its specific biological target in living organisms, providing invaluable insights into disease progression and treatment response.

Theoretical Considerations for Lead Optimization and Scaffold Hopping Strategies Based on Acetamide, N-(2-oxoethyl)-2-phenoxy- Motifs

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a promising hit compound. For Acetamide, N-(2-oxoethyl)-2-phenoxy-, theoretical considerations for lead optimization would involve systematic modifications of its three key structural components: the phenoxy ring, the acetamide linker, and the N-(2-oxoethyl) group.

Lead Optimization Strategies:

| Structural Moiety | Potential Modifications | Rationale |

| Phenoxy Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | To modulate lipophilicity, electronic properties, and steric interactions with the target binding site. |

| Acetamide Linker | Altering the linker length or introducing conformational constraints (e.g., through cyclization). | To optimize the spatial orientation of the key pharmacophoric features. |

| N-(2-oxoethyl) Group | Replacement with other functional groups (e.g., hydroxyethyl, cyanoethyl, or small heterocyclic rings). | To explore different hydrogen bonding patterns and electrostatic interactions. |

Scaffold hopping is another powerful strategy that involves replacing the core scaffold of a molecule with a structurally different but functionally equivalent one. nih.govnih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better ADMET profiles, or a more favorable intellectual property position. nih.gov Starting from the Acetamide, N-(2-oxoethyl)-2-phenoxy- motif, scaffold hopping could involve replacing the phenoxyacetamide core with other bioisosteric groups that maintain the essential pharmacophoric features. Computational tools can be instrumental in identifying suitable replacement scaffolds that preserve the desired biological activity.

Q & A

Q. What are the common synthetic routes for Acetamide, N-(2-oxoethyl)-2-phenoxy- derivatives?

Methodological Answer: Synthesis typically involves condensation reactions between phenoxy-acetic acid derivatives and amines or diamines. For example:

- Coupling agents : TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) with lutidine in dry dichloromethane (DCM) facilitates amide bond formation under mild conditions .

- Stepwise protocols : Ethyl 2-(2-isopropylphenoxy)acetic acid can react with 1,2-diaminobenzene to yield N-(2-aminophenyl) derivatives. Purification via silica gel chromatography and recrystallization (e.g., from ethyl acetate) is standard .

- Alternative routes : Substituted phenols may undergo sulfonylation or alkylation before coupling with acetamide precursors .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization relies on spectroscopic and analytical techniques:

- 1H/13C NMR : Key for confirming substituent positions (e.g., aromatic proton splitting patterns, carbonyl signals at δ ~168–170 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .

- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1660 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- Chromatography (TLC/HPLC) : Monitors reaction progress and purity (>95% required for bioassays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of Acetamide derivatives?

Methodological Answer: Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency, while methanol/water mixtures aid recrystallization .

- Catalyst tuning : Use of Na2CO3 or triethylamine as bases minimizes side reactions during acetylations .

- Temperature control : Room-temperature reactions reduce decomposition risks for heat-sensitive intermediates .

- Stepwise reagent addition : Incremental introduction of acetyl chloride (e.g., 0.394 mmol batches) prevents over-acylation .

Q. What strategies address discrepancies in bioactivity data across studies?

Methodological Answer: Discrepancies may arise from structural analogs, assay variability, or impurities. Mitigation approaches:

- Cross-validation : Replicate assays (e.g., glucose uptake vs. α-glucosidase inhibition) to confirm target specificity .

- Purity checks : Use HPLC-MS to rule out byproducts (e.g., unreacted amines or sulfonamide impurities) .

- Structural analogs : Compare bioactivity of derivatives (e.g., N-(3,5-dibromophenyl) vs. N-(4-iodophenyl) groups) to identify critical substituents .

Q. What computational models predict the biological activity of Acetamide derivatives?

Methodological Answer: In silico methods include:

- Molecular docking : Screens binding affinities to targets like α-glucosidase or cyclooxygenase using AutoDock Vina .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent electronegativity or lipophilicity (ClogP) with anti-inflammatory IC50 values .

- DFT (Density Functional Theory) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Q. How to design derivatives for specific therapeutic targets (e.g., anti-inflammatory or anticonvulsant)?

Methodological Answer: Rational design involves:

- Bioisosteric replacement : Substitute phenoxy groups with benzimidazole or pyridazine rings to enhance CNS penetration .

- Pharmacophore modeling : Prioritize acetamide moieties with hydrogen-bond donors (e.g., -NH) for kinase inhibition .

- Metabolic stability : Introduce methylsulfonyl or methoxy groups to reduce cytochrome P450-mediated degradation .

Data Contradiction Analysis

- Synthetic yields : Variations (31–89%) in phenoxyaromatic acid analogs may stem from halogen substituent effects (e.g., bromine vs. iodine steric hindrance).

- Bioactivity conflicts : Anti-convulsant activity in benzimidazole derivatives vs. inactivity in simpler acetamides suggests backbone rigidity is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.